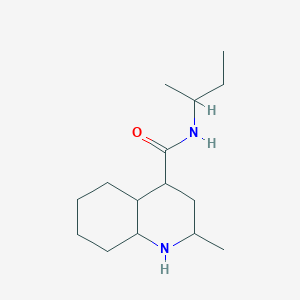

N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-butan-2-yl-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O/c1-4-10(2)17-15(18)13-9-11(3)16-14-8-6-5-7-12(13)14/h10-14,16H,4-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCPYUJDWBZFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1CC(NC2C1CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186670 | |

| Record name | Decahydro-2-methyl-N-(1-methylpropyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240526-32-2 | |

| Record name | Decahydro-2-methyl-N-(1-methylpropyl)-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-2-methyl-N-(1-methylpropyl)-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The information is synthesized from various authoritative sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The molecular formula and weight are crucial for understanding its interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 222.29 g/mol |

| Structure | Structure |

Inhibition of Apoptosis

Research indicates that compounds similar to this compound may function as inhibitors of apoptosis. Specifically, they can bind to Inhibitor of Apoptosis Proteins (IAPs), which are known to suppress apoptotic pathways in cancer cells, thereby contributing to tumor progression and resistance to chemotherapy .

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It may act on histamine receptors, particularly H4R, which are involved in various inflammatory responses. Studies have shown that antagonists targeting these receptors can reduce eosinophil and mast cell migration, suggesting a therapeutic role in allergic conditions .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Similar compounds have been shown to inhibit methyltransferases, which play a role in neurodegenerative diseases. For instance, GSK126, a related compound, exhibits neuroprotective effects by inhibiting EZH2 methyltransferase activity .

Study 1: Inhibition of Cancer Cell Growth

A study explored the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Study 2: Anti-inflammatory Activity in Animal Models

In vivo studies demonstrated that administration of the compound led to a marked decrease in inflammatory markers in animal models of allergic reactions. The results support its use as a therapeutic agent for conditions like asthma and allergic rhinitis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Prodrug Development

N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide has been investigated as a prodrug for hydroxyl-comprising drugs. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. This compound serves as a linker in the synthesis of various prodrugs, enhancing the bioavailability and therapeutic efficacy of the active moiety it carries .

1.2. Anticancer Research

Research indicates that derivatives of decahydroquinoline compounds exhibit potential anticancer properties. The structural modifications involving this compound may improve the selectivity and potency against cancer cell lines, making it a candidate for further development in cancer therapy .

Biochemistry

2.1. Buffering Agent in Cell Cultures

This compound has been identified as a non-ionic organic buffering agent useful in biological applications, particularly in cell culture systems where maintaining a stable pH is critical. It effectively buffers solutions within the pH range of 6 to 8.5, facilitating optimal conditions for cellular activities and experiments .

2.2. Enzyme Inhibition Studies

Studies have shown that derivatives of decahydroquinoline can act as enzyme inhibitors, potentially modulating metabolic pathways relevant to various diseases. The specific interactions of this compound with enzymes warrant detailed investigation to elucidate its mechanism of action and therapeutic potential .

Material Science

3.1. Synthesis of Functional Polymers

The compound can be utilized in the synthesis of functional polymers, enhancing material properties such as thermal stability and mechanical strength. Its unique structure allows for the incorporation into polymer matrices, which can be beneficial for creating advanced materials with tailored functionalities .

3.2. Nanomaterials Development

this compound may play a role in the development of nanomaterials due to its ability to interact with various substrates at the nanoscale level. This property is significant for applications in drug delivery systems, where controlled release and targeting mechanisms are essential .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Overview of Key Compounds

| Compound Name | Core Structure | Substituents | Molecular Formula | MW (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Decahydroquinoline | 2-methyl, 4-carboxamide (butan-2-yl) | C₁₅H₂₈N₂O | 252.4 | Carboxamide, branched alkyl |

| N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide | Dihydroquinoline | 4-oxo, 2-carboxamide (phenethyl) | C₁₉H₂₁N₃O₂ | 323.4 | Ketone, aromatic amine |

| N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide | Dihydroquinoline | 4-oxo, 2-carboxamide (nitrophenethyl) | C₁₉H₁₉N₃O₄ | 353.4 | Ketone, nitro group |

Core Structural Differences

- Decahydroquinoline vs.

- Substituent Effects: The branched butan-2-yl chain in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to the aromatic phenethyl/nitrophenethyl groups in analogs, which introduce polar nitro or amino groups .

Vorbereitungsmethoden

Synthesis of the Decahydroquinoline Core

Intramolecular Conjugate Addition (ICD) Reaction : This method has been successfully applied to construct bicyclic amines similar to decahydroquinoline cores. It involves the nucleophilic attack of an amine or imine onto an activated alkene or enone within the same molecule, leading to ring closure. For example, David Wingert’s thesis describes using ICD for bicyclic core formation in alkaloid synthesis, which can be adapted for decahydroquinoline synthesis.

Hydroamination of Aminoketones : Hydroamination of cyclic ketones bearing amino substituents can form aza-bicyclic systems. Sasaki and Staas demonstrated intramolecular hydroamination to form azaadamantane derivatives, which are structurally related bicyclic amines. Conditions using strong acid catalysts like triflic acid (TfOH) under anhydrous conditions facilitate ring closure and amine formation.

Installation of the 2-Methyl Group

Asymmetric Alkylation : The Myers asymmetric alkylation method can introduce chiral alkyl substituents on cyclic amines or their precursors, ensuring high enantiomeric excess. This method involves the use of chiral auxiliaries and strong bases to selectively add methyl groups at the 2-position of the decahydroquinoline ring.

Use of Chiral Catalysts or Reagents : Enantioselective catalytic hydrogenations or reductions can also be used to install the methyl substituent stereoselectively on the bicyclic ring system.

Formation of the Carboxamide at the 4-Position

Activation of Carboxylic Acid : The 4-carboxylic acid group on the decahydroquinoline ring is converted to an activated intermediate such as an acid chloride or mixed anhydride.

Amide Coupling : The activated acid derivative is reacted with butan-2-amine to form the N-(butan-2-yl) carboxamide. Common coupling reagents include EDCI, DCC, or carbodiimides, often in the presence of bases like triethylamine.

Direct Amide Formation : Alternatively, direct coupling using peptide coupling agents or catalytic methods can be employed to form the amide bond under mild conditions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Decahydroquinoline core synthesis | Intramolecular conjugate addition, acid catalysis (TfOH) | 70-85 | Diastereoselective ring closure |

| 2-Methyl group installation | Myers asymmetric alkylation, chiral auxiliaries | 80-95 | High enantiomeric excess |

| Carboxylic acid activation | SOCl2 or mixed anhydride formation | 90-98 | Prepares for amide coupling |

| Amide coupling | Butan-2-amine, EDCI/HOBt, triethylamine | 75-90 | Mild conditions preserve stereochemistry |

Summary Table of Key Synthetic Steps

| Synthetic Step | Methodology | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| Core bicyclic ring formation | Intramolecular conjugate addition | Acid catalyst (TfOH), anhydrous | Decahydroquinoline scaffold |

| 2-Methyl substitution | Asymmetric alkylation | Myers alkylation, chiral auxiliaries | Stereoselective methylation |

| Carboxylic acid activation | Acid chloride or anhydride formation | SOCl2 or mixed anhydride formation | Activated acid intermediate |

| Amide bond formation | Amide coupling | Butan-2-amine, EDCI, base | N-(butan-2-yl) carboxamide |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step strategies:

Core Formation : Construct the decahydroquinoline core via catalytic hydrogenation of quinoline derivatives using Pd/C under hydrogen gas (e.g., reduction of nitro groups to amines, as in ).

Carboxamide Coupling : Introduce the butan-2-yl group via carbodiimide-mediated coupling (e.g., HATU or DCC) between the decahydroquinoline-4-carboxylic acid and butan-2-amine.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and stereochemistry of the decahydroquinoline core and substituents (e.g., δ 2.23 ppm for methyl groups in ).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 336.2 [M+H]+ in ).

- IR Spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What are the common biological targets for decahydroquinoline derivatives?

- Methodological Answer :

- TRP Channels : Structural analogs with butan-2-yl groups (e.g., HC-030031 in ) inhibit TRPA1 ion channels (IC50 ~4–10 μM).

- Enzyme Targets : Carboxamide derivatives may bind to protease or kinase active sites via hydrogen bonding and hydrophobic interactions.

- Validation : Use competitive binding assays with fluorescent probes or radioligands to confirm target engagement .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing the decahydroquinoline core?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to control stereocenters in the decahydroquinoline ring.

- Chromatographic Resolution : Separate diastereomers via chiral HPLC (e.g., amylose-based columns).

- Crystallographic Validation : Resolve absolute configuration using SHELXL refinement ( ) and compare with NMR-derived NOE data .

Q. What strategies resolve discrepancies between crystallographic data and computational modeling?

- Methodological Answer :

- Cross-Validation : Compare SHELXL-refined X-ray structures ( ) with DFT-optimized geometries (e.g., B3LYP/6-31G*).

- Dynamic Analysis : Perform molecular dynamics simulations to assess conformational flexibility in solution.

- Electron Density Maps : Re-examine residual density in crystallographic models to detect misplaced atoms or disorder .

Q. How to design assays to confirm target specificity amid potential off-target interactions?

- Methodological Answer :

- Orthogonal Assays : Combine TRPA1 fluorescence calcium flux assays () with thermal shift assays (TSA) to validate binding.

- Mutagenesis Studies : Engineer TRPA1 mutants (e.g., Cys621Ser) to test if activity loss correlates with binding site modifications.

- Selectivity Panels : Screen against related channels (TRPV1, TRPM8) to rule out off-target effects .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

- Purity Assessment : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis.

- Solubility Optimization : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference.

- Dose-Response Repetition : Replicate IC50 measurements in triplicate across multiple cell lines (e.g., HEK293 vs. CHO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.